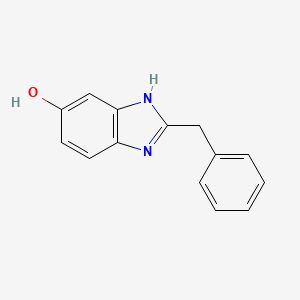![molecular formula C16H25NO2S B14265302 2-[(3,5-Di-tert-butyl-4-hydroxyphenyl)sulfanyl]acetamide CAS No. 155722-06-8](/img/structure/B14265302.png)
2-[(3,5-Di-tert-butyl-4-hydroxyphenyl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3,5-Di-tert-butyl-4-hydroxyphenyl)sulfanyl]acetamide is an organic compound known for its antioxidant properties. It is a derivative of 3,5-di-tert-butyl-4-hydroxybenzaldehyde, which is commonly used in various industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Di-tert-butyl-4-hydroxyphenyl)sulfanyl]acetamide typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with a sulfur-containing reagent, followed by the introduction of an acetamide group. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield, making the compound suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3,5-Di-tert-butyl-4-hydroxyphenyl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
2-[(3,5-Di-tert-butyl-4-hydroxyphenyl)sulfanyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a stabilizer in polymer chemistry to prevent degradation.
Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and its effects on biological systems.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and antioxidant activities.
Industry: The compound is used in the production of high-performance materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-[(3,5-Di-tert-butyl-4-hydroxyphenyl)sulfanyl]acetamide involves its ability to scavenge free radicals and inhibit oxidative processes. The compound targets reactive oxygen species (ROS) and reactive nitrogen species (RNS), neutralizing them and preventing cellular damage. This action is facilitated by the phenolic hydroxyl group and the sulfur atom, which can donate electrons to stabilize free radicals.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: A precursor to the compound with similar antioxidant properties.
3,5-Di-tert-butyl-4-hydroxyanisole: Another antioxidant with a methoxy group instead of an acetamide group.
Probucol: A lipid-lowering drug with similar antioxidant properties.
Uniqueness
2-[(3,5-Di-tert-butyl-4-hydroxyphenyl)sulfanyl]acetamide is unique due to its specific combination of antioxidant and anti-inflammatory properties, making it suitable for a wide range of applications in different fields. Its ability to undergo various chemical reactions also adds to its versatility and usefulness in scientific research and industrial applications.
Propiedades
Número CAS |
155722-06-8 |
|---|---|
Fórmula molecular |
C16H25NO2S |
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylacetamide |
InChI |
InChI=1S/C16H25NO2S/c1-15(2,3)11-7-10(20-9-13(17)18)8-12(14(11)19)16(4,5)6/h7-8,19H,9H2,1-6H3,(H2,17,18) |
Clave InChI |
ARSAEDZUMJVLOA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Oxaspiro[4.6]undec-6-en-1-ol](/img/structure/B14265245.png)

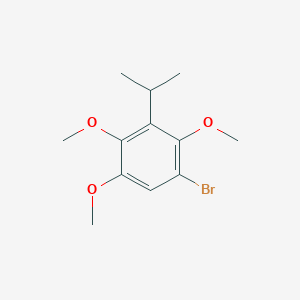
![[2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol](/img/structure/B14265257.png)

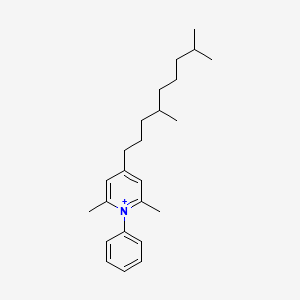
![N-[2-(2-Methoxyphenyl)-1-phenylethyl]acetamide](/img/structure/B14265276.png)
![4-[4-(Ethenyloxy)butoxy]benzoic acid](/img/structure/B14265284.png)
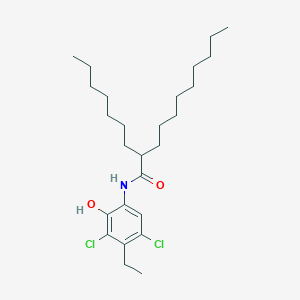

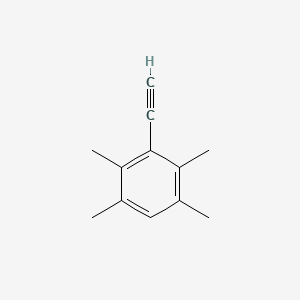
![Diazene, [4-[(4-chlorophenyl)methoxy]phenyl]phenyl-](/img/structure/B14265323.png)
